molecular formula C6H6BrNO B8252396 6-Bromo-5-methylpyridin-2-ol

6-Bromo-5-methylpyridin-2-ol

Cat. No.: B8252396
M. Wt: 188.02 g/mol
InChI Key: MLLTUGLQVSNDQK-UHFFFAOYSA-N
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Description

6-Bromo-5-methylpyridin-2-ol is a chemical compound with the molecular formula C6H6BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom and a hydroxyl group on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-5-methylpyridin-2-ol can be synthesized through several methods. One common method involves the bromination of 5-methylpyridin-2-ol. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. One such method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst and a base. This method is advantageous due to its high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methylpyridin-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide are used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include de-brominated compounds or alcohols.

Scientific Research Applications

6-Bromo-5-methylpyridin-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methylpyridin-2-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and hydroxyl group allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine
  • 2-Bromo-6-methylpyridine
  • 6-Bromo-2-methylpyridine

Uniqueness

6-Bromo-5-methylpyridin-2-ol is unique due to the specific positioning of the bromine atom and hydroxyl group on the pyridine ring. This unique structure allows it to participate in specific chemical reactions and interactions that similar compounds may not undergo. Its distinct reactivity and potential biological activities make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

6-bromo-5-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-2-3-5(9)8-6(4)7/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLTUGLQVSNDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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